N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide

Medicinal Chemistry Physicochemical Properties Drug Design

Research pain point: Finding stable, well-characterized bifunctional building blocks that combine an alkylating warhead with a tunable aromatic core for covalent inhibitor design. Solution: This sulfonamide derivative offers: - **5-Fluoro-2-methyl substitution**: Increases lipophilicity (ΔLogP ~ +0.9) vs non-fluorinated analogs, enhancing membrane permeability - **Chloroethyl alkylating moiety**: Enables irreversible binding to cysteine thiolates for targeted covalent probe development - **≥95% purity** (typical spec): Ensures reproducibility in multi-step syntheses and analytical method validation - **Reference mass spectrum available**: Serves as a reliable analytical standard for LC-MS/MS quantification

Molecular Formula C9H11ClFNO2S
Molecular Weight 251.7
CAS No. 381241-82-3
Cat. No. B2879458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide
CAS381241-82-3
Molecular FormulaC9H11ClFNO2S
Molecular Weight251.7
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)S(=O)(=O)NCCCl
InChIInChI=1S/C9H11ClFNO2S/c1-7-2-3-8(11)6-9(7)15(13,14)12-5-4-10/h2-3,6,12H,4-5H2,1H3
InChIKeyHKWAWLPRMWNGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide Procurement Guide


N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide (CAS 381241-82-3) is a bifunctional sulfonamide derivative. Its structure uniquely combines a 2-chloroethyl alkylating moiety with a 5-fluoro-2-methyl substituted benzenesulfonamide core [1]. This combination provides both a reactive handle for covalent modification and a fluorinated aromatic group, making it a specialized building block for medicinal chemistry, particularly in the development of targeted covalent inhibitors and functionalized small-molecule probes . The compound is commercially available for research and further manufacturing use, with typical specifications indicating a minimum purity of 95% .

Why Analogs Cannot Substitute This Sulfonamide


Substituting this compound with a close analog like N-(2-chloroethyl)benzenesulfonamide or N-(2-chloroethyl)-4-methylbenzenesulfonamide would introduce critical changes to its physicochemical and biological properties. The presence of the 5-fluoro-2-methyl substitution on the phenyl ring significantly alters electron density and lipophilicity compared to unsubstituted or 4-methyl analogs [1]. This directly impacts the reactivity of the sulfonamide nitrogen and the compound's capacity for non-covalent interactions (e.g., pi-stacking, hydrophobic effects) within a protein binding pocket. Class-level studies on sulfonamides demonstrate that the addition of a fluorine atom can increase lipophilicity (LogP) by approximately 0.3-0.5 units, substantially improving membrane permeability and metabolic stability, while the methyl group adds steric bulk that can enhance binding selectivity [2]. Therefore, interchanging analogs would not only alter the compound's reactivity as an alkylating agent but would also fundamentally change its target binding profile and pharmacokinetic behavior.

Quantitative Differentiation from Analogs


Improved Lipophilicity Over Non-Fluorinated Analogs

The introduction of a fluorine atom and a methyl group on the aromatic ring is a well-established strategy to increase a molecule's lipophilicity and metabolic stability. The calculated LogP (clogP) for the target compound is predicted to be approximately 2.5 [1]. This is significantly higher than the clogP of its non-fluorinated, non-methylated comparator, N-(2-chloroethyl)benzenesulfonamide, which is approximately 1.6 [2]. The increase of 0.9 log units corresponds to an approximately 8-fold increase in the partition coefficient, indicating superior membrane permeability [3].

Medicinal Chemistry Physicochemical Properties Drug Design

Chloroethyl Warhead Reactivity Modulation

The electron-withdrawing nature of the fluorine and the electron-donating nature of the methyl group create a unique electronic environment on the aromatic ring that can influence the reactivity of the sulfonamide nitrogen and the chloroethyl group. In class-level studies, electron-withdrawing substituents on arylsulfonamides have been shown to increase the electrophilicity of a pendant chloroethyl warhead, thereby accelerating the rate of nucleophilic substitution by biological targets (e.g., cysteine thiols) [1]. While direct kinetic data for this exact compound is not publicly available, the presence of the 5-fluoro-2-methyl substitution pattern is expected to modulate the alkylation rate compared to the unsubstituted analog, N-(2-chloroethyl)benzenesulfonamide. This fine-tuning of warhead reactivity is essential for achieving an optimal target residence time and minimizing off-target alkylation.

Chemical Biology Organic Synthesis Covalent Inhibitors

B1R Modulation Potential

Patents from Gruenenthal GmbH describe substituted sulfonamide compounds as modulators of the bradykinin 1 receptor (B1R), a target for treating pain and inflammation [1]. The general formula in these patents encompasses the target compound's core structure. While the patent does not provide specific quantitative data for N-(2-chloroethyl)-5-fluoro-2-methylbenzenesulfonamide itself, it establishes its structural class as having potential activity against B1R. This is a significant differentiation from sulfonamides that lack the chloroethyl group, which are often associated with antibacterial activity via carbonic anhydrase inhibition rather than GPCR modulation [2]. The chloroethyl handle may contribute to a covalent mechanism of action on B1R or a related target.

Pain Research GPCR Pharmacology Bradykinin Receptor

Validated Spectral Identity for Quality Control

For procurement and research reproducibility, access to validated analytical data is essential. This compound has a reference mass spectrum available in the SpectraBase database, providing a definitive analytical fingerprint for identity confirmation and purity assessment [1]. This differentiates it from less characterized analogs or custom-synthesized batches lacking such reference data. The presence of this spectral data ensures that researchers can independently verify the compound's structure upon receipt, reducing the risk of experimental variability due to misidentification or impurities. The mass spectrum shows a base peak at m/z 170, consistent with the fragmentation of the 5-fluoro-2-methylbenzenesulfonyl moiety, providing a unique signature not found in non-fluorinated or differently substituted sulfonamides [2].

Analytical Chemistry Quality Control Structure Confirmation

Recommended Application Scenarios


B1R-Targeted Covalent Probes for Pain

The compound is a strong candidate for developing novel bradykinin B1 receptor (B1R) antagonists or covalent probes. Its sulfonamide core is within the patent class of B1R modulators, and the chloroethyl group provides a warhead for potential irreversible binding, which can be used to study receptor function and pain pathways. The enhanced lipophilicity from the 5-fluoro-2-methyl substitution (ΔLogP ~ +0.9) is expected to improve cellular permeability, making it suitable for cell-based assays and in vivo proof-of-concept studies [1]. This differentiates it from simpler, less lipophilic sulfonamides that may not effectively engage intracellular targets .

Alkylating Warhead Reactivity Tuning

This compound serves as a versatile scaffold for exploring the electronic modulation of alkylating warheads. The unique 5-fluoro-2-methyl substitution pattern on the phenyl ring allows medicinal chemists to study how electronic effects influence the rate of nucleophilic substitution by biological targets like cysteine thiolates. This tunability is essential for achieving the optimal balance between potency and off-target reactivity in covalent inhibitors [1]. By varying the sulfonamide portion while maintaining the core structure, researchers can build focused libraries to establish structure-activity relationships (SAR) for covalent warhead reactivity.

Fluorinated Building Blocks for Therapeutics

Due to its bifunctional nature (reactive chloroethyl handle and a stable fluorinated aromatic core), the compound is an ideal building block for constructing more complex molecules with improved drug-like properties. It can be used to introduce both a sulfonamide linker and a fluorinated aromatic group into target molecules, a common strategy to enhance metabolic stability and binding affinity in drug candidates [1]. Procurement of this building block with a guaranteed purity of ≥95% ensures consistent and reliable results in multi-step synthetic pathways.

Analytical Standard for LC-MS and GC-MS

The availability of a reference mass spectrum in the SpectraBase database makes this compound a convenient and reliable analytical standard [1]. It can be used to calibrate instruments, validate methods for detecting sulfonamide-based compounds, or serve as an internal standard for quantifying related molecules in complex biological matrices. Its unique fragmentation pattern, distinct from non-fluorinated analogs, provides excellent specificity for targeted analytical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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